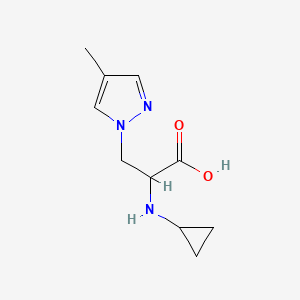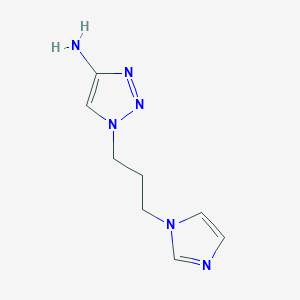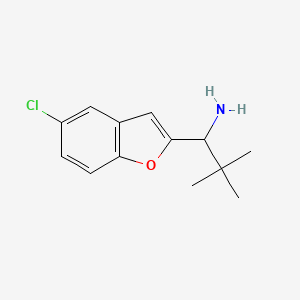![molecular formula C8H20Cl2N2O B13642742 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is commonly used in scientific research and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrate dihydrochloride form .
Análisis De Reacciones Químicas
Types of Reactions
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
6,9-Diazaspiro[4.5]decane: The parent compound without the hydrate dihydrochloride form.
6,9-Diazaspiro[4.5]decane monohydrate: A similar compound with a different hydration state.
6,9-Diazaspiro[4.5]decane hydrochloride: Another related compound with a different chloride content.
Uniqueness
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is unique due to its specific hydration and dihydrochloride form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C8H20Cl2N2O |
|---|---|
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
6,9-diazaspiro[4.5]decane;hydrate;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH.H2O/c1-2-4-8(3-1)7-9-5-6-10-8;;;/h9-10H,1-7H2;2*1H;1H2 |
Clave InChI |
BXDPPJMFZSQPLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)CNCCN2.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)










